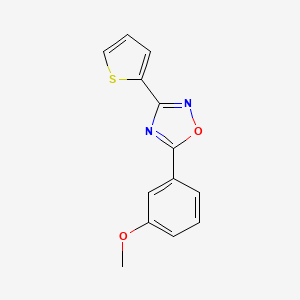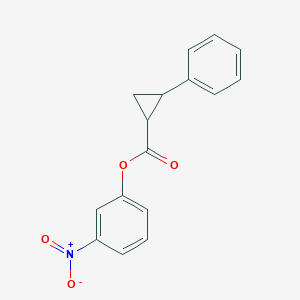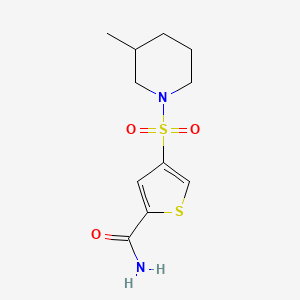
5-(3-methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a methoxyphenyl group and a thiophenyl group
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study its interactions with biological molecules and its potential as a bioactive agent.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the materials science field, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wirkmechanismus
The mechanism of action of 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but lacks the methoxy group.
5-(3-Methylphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a methoxy group.
5-(3-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-5-2-4-9(8-10)13-14-12(15-17-13)11-6-3-7-18-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPYSZXBSIVBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5543679.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)


![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B5543702.png)
![5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5543703.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)
![2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B5543721.png)
![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)


![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)
